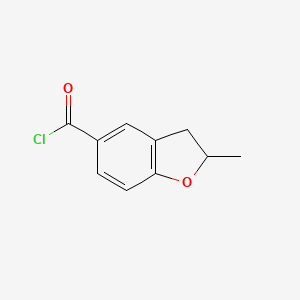

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride" is a derivative of the benzofuran family, which is a class of organic compounds consisting of a fusion of benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds with a quaternary center . Another approach is the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, leading to the formation of benzofuran-quinoline derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For instance, in the case of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methylsulfinyl substituent and the O atom lie on opposite sides of the benzofuran plane . Similarly, the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran shows two independent molecules with dihedral angles between the benzofuran ring system and the 2-methylphenyl ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including oxidation. For example, the oxidation of methyl 2-(5-chloro-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of methylsulfinyl benzofuran compounds . These reactions can introduce new functional groups, significantly altering the chemical properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The crystal structure of these compounds often exhibits intermolecular interactions, such as aromatic π–π stacking and C—H⋯O hydrogen bonds, which can affect their stability and reactivity . Additionally, the presence of various substituents can lead to different physical properties, such as solubility and melting points.

Scientific Research Applications

Hydrodehalogenation and Reductive Radical Cyclization

- Application : The compound is utilized in hydrodehalogenation and reductive radical cyclization reactions. For instance, the photostimulated reactions of aryl and alkyl chlorides and bromides yield reduced products, including cyclized products under certain conditions (Vaillard, Postigo, & Rossi, 2004).

Structural Analysis

- Application : It is used in the synthesis of specific chemical structures, such as 1-(1-Benzofuran-2-yl)-2-chloroethanone, with studies detailing its molecular structure and bonding arrangements (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Kinetic Resolution of Esters

- Application : The compound is involved in lipase-mediated kinetic resolution of esters, demonstrating enantioselectivity in certain chemical reactions (Ferorelli et al., 2001).

Synthesis of Complex Organic Compounds

- Application : It plays a role in the synthesis of complex organic molecules, such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, which are significant in medicinal chemistry (Jackson & Marriott, 2002).

Benzofuran Synthesis and Amyloid Aggregation Inhibition

- Application : Its derivatives are synthesized for potential applications in inhibiting β-amyloid aggregation, which is relevant in Alzheimer's disease research (Choi, Seo, Son, & Kang, 2004).

Synthesis of Benzofuran Derivatives

- Application : Utilized in the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines, which have shown inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).

Synthesis of Alkylated Benzofurans

- Application : Involved in the synthesis of 2-[(Alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans, demonstrating the versatility of the compound in organic synthesis (Potapov et al., 2021).

Antitumor Agent Research

- Application : Derivatives of the compound have been evaluated as potential antitumor agents that inhibit tubulin polymerization, indicating its relevance in cancer research (Pieters et al., 1999).

Safety And Hazards

properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVVRRDUUSUDKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)